Aminooxy-PEG3-C2-thiol
Description
Overview of Poly(ethylene glycol) (PEG) Linkers in Bioconjugation and Chemical Biology
Poly(ethylene glycol) (PEG) linkers are synthetic, hydrophilic, and biocompatible polymers composed of repeating ethylene (B1197577) oxide units. rsc.org In bioconjugation, the process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. nih.govnih.gov The first description of PEGylation dates back to the 1970s, and since then, it has become a cornerstone of drug delivery. rsc.orgnih.gov
The principal advantages of using PEG linkers stem from their unique physicochemical properties. rsc.orgaacrjournals.org They are highly soluble in water and many organic solvents, which helps to increase the solubility of hydrophobic drugs and biomolecules. nih.govaacrjournals.org Furthermore, PEG is non-toxic and generally non-immunogenic, meaning it typically does not provoke an immune response. nih.gov The attachment of PEG chains can shield the conjugated molecule from enzymatic degradation and reduce its clearance rate from the body, thereby prolonging its circulation time and increasing its stability. acs.orgbroadpharm.com
PEG linkers are available in various architectures, including linear and branched chains, and can be functionalized with a wide array of reactive groups. aacrjournals.orgcellgs.com These functional groups allow for the covalent attachment of PEG to specific sites on a biomolecule, such as the amino groups of lysine (B10760008) residues or the thiol groups of cysteine residues. dcchemicals.com Depending on the number and type of reactive groups, PEG linkers can be classified as monofunctional, homobifunctional, or heterobifunctional, enabling a broad range of applications from surface modification to the creation of complex molecular assemblies like hydrogels and antibody-drug conjugates (ADCs). nih.govcellgs.com
Distinctive Features of Aminooxy-PEG3-Thiol HCl Salt as a Heterobifunctional Crosslinker
Aminooxy-PEG3-thiol HCl salt is a heterobifunctional crosslinker, meaning it possesses two different reactive functional groups at either end of a spacer molecule. uzh.ch This design allows for the sequential and specific conjugation of two different molecular entities. The two functional ends of this particular crosslinker are an aminooxy group and a thiol group, separated by a discrete three-unit polyethylene (B3416737) glycol (PEG3) spacer. uzh.ch
The aminooxy group (-ONH₂) is a highly nucleophilic moiety that chemoselectively reacts with carbonyl compounds, such as aldehydes and ketones, to form a stable oxime linkage. nih.govnih.govlifetein.com This reaction, known as oximation, is efficient under mild, aqueous conditions and is considered a "click chemistry" reaction due to its high selectivity and reliability. nih.govnih.gov The resulting oxime bond is significantly more stable towards hydrolysis compared to imine bonds formed from the reaction of primary amines with carbonyls. lifetein.com This stability is crucial for creating robust bioconjugates. lifetein.com
On the other end of the molecule, the thiol group (-SH) provides a reactive handle for conjugation to various thiol-reactive functionalities. acs.org A common reaction partner for thiols in bioconjugation is a maleimide (B117702) group, which reacts with the thiol to form a stable thioether bond. rsc.orgaacrjournals.org This reaction is highly specific and proceeds efficiently at neutral pH. aacrjournals.org The thiol group can also be used to attach the linker to the surfaces of noble metals like gold. acs.orguzh.ch The HCl salt form of the compound helps to maintain the stability of the thiol group.
The heterobifunctional nature of Aminooxy-PEG3-thiol HCl salt allows for a controlled, stepwise conjugation strategy. For example, the aminooxy group can first be reacted with a biomolecule containing a ketone or aldehyde. After purification, the free thiol group can then be used to attach a second molecule of interest, such as one functionalized with a maleimide. This controlled reactivity is highly advantageous in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where this linker has found application. dcchemicals.combiosynth.commedchemexpress.com
| Functional Group | Reactive Partner | Resulting Linkage | Key Features |
| **Aminooxy (-ONH₂) ** | Aldehyde or Ketone | Oxime | Highly selective, stable bond, forms under mild aqueous conditions. nih.govlifetein.com |
| Thiol (-SH) | Maleimide | Thioether | Highly specific, stable bond, reacts at neutral pH. rsc.orgaacrjournals.org |
Significance of PEG3 Spacer in Molecular Design and Bioconjugation Strategies
The spacer arm connecting the two reactive ends of a crosslinker plays a critical role in the properties and function of the final conjugate. In Aminooxy-PEG3-thiol HCl salt, this spacer is a discrete polyethylene glycol chain with exactly three repeating ethylene glycol units (PEG3). The use of a short, well-defined PEG spacer offers several distinct advantages in molecular design.
The PEG3 spacer imparts hydrophilicity to the crosslinker, which can help to improve the aqueous solubility of the molecule and any hydrophobic moieties it is conjugated to. broadpharm.com This is a significant benefit in bioconjugation, as many therapeutic molecules and fluorescent dyes are poorly soluble in aqueous buffers used for biological experiments. lifetein.com
The length of the linker is a crucial parameter in many bioconjugation applications, such as in the development of antibody-drug conjugates (ADCs) and PROTACs. nih.govcellgs.com The linker must be long enough to allow the conjugated molecules to interact effectively with their respective targets without steric hindrance, but not so long that it leads to instability or undesired interactions. nih.govnih.gov A short and flexible linker like PEG3 can provide the necessary spatial separation and conformational flexibility for the conjugated partners to adopt optimal orientations for binding. lifetein.com In the context of PROTACs, the linker length is critical for the successful formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase, which is necessary for protein degradation. cellgs.comaxispharm.com
The use of a discrete PEG linker, as opposed to a polydisperse mixture of PEG chains of varying lengths, ensures homogeneity in the final conjugate. broadpharm.com This is a significant advantage in the development of therapeutic agents, as it leads to a well-defined product with consistent properties and predictable behavior. nih.gov The defined structure and molecular weight of a discrete PEG3 linker facilitate the characterization and quality control of the resulting bioconjugate. broadpharm.com Studies comparing different PEG linker lengths in ADCs have shown that even small changes in the number of PEG units can impact the conjugate's pharmacological properties. nih.gov Therefore, the precise length of the PEG3 spacer is a key design element that allows for fine-tuning the properties of the final bioconjugate for specific applications in research and drug development. nih.govbiochempeg.com
| Property | Significance of the PEG3 Spacer |
| Solubility | The hydrophilic nature of the PEG3 spacer enhances the aqueous solubility of the crosslinker and its conjugates. broadpharm.com |
| Flexibility & Spacing | Provides a flexible, defined-length spacer that allows conjugated molecules to interact optimally with their targets. nih.govlifetein.com |
| Homogeneity | As a discrete-length linker, it ensures the production of a homogeneous and well-defined bioconjugate. broadpharm.com |
| Applications | The specific length is crucial in advanced applications like PROTACs and ADCs, influencing efficacy and stability. nih.govcellgs.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4S/c9-13-6-5-11-2-1-10-3-4-12-7-8-14/h14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKPSRJLDTYOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)OCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemoselective Reactions and Ligation Mechanisms Involving Aminooxy Peg3 Thiol Hcl Salt
Oxime Ligation Chemistry
Oxime ligation is a robust and highly selective method for forming covalent bonds under mild, aqueous conditions. rsc.org It involves the reaction of an aminooxy group with a carbonyl group (aldehyde or ketone) to yield an oxime linkage. rsc.orgiris-biotech.de This reaction is characterized by its high chemoselectivity and the stability of the resulting bond, making it invaluable for conjugating sensitive biological molecules. rsc.org
The formation of an oxime bond is a condensation reaction that proceeds via a two-step mechanism. nih.gov The process begins with the nucleophilic attack of the aminooxy group (-ONH₂) on the electrophilic carbonyl carbon of an aldehyde or a ketone. iris-biotech.denih.gov This initial attack is facilitated by the α-effect, where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen, making aminooxy groups more reactive than typical amines. iris-biotech.de
This addition step forms a tetrahedral carbinolamine intermediate. nih.gov The reaction is pH-dependent; mildly acidic conditions (typically pH 4-6) are optimal as they facilitate the protonation of the carbonyl oxygen, increasing its electrophilicity without excessively protonating the nucleophilic aminooxy group. acs.orgmdpi.com Following the initial nucleophilic addition, the carbinolamine intermediate undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the final, stable C=N-O oxime linkage. nih.govrsc.org
Kinetic studies reveal that the rate of oxime formation is generally slow at neutral pH. researchgate.netacs.org This is largely due to the limited population of protonated carbonyl species at pH 7, which are necessary to activate the carbonyl group for nucleophilic attack. researchgate.net For instance, the reaction of an aminooxy-functionalized PEG with glyoxyl-modified peptides has a reported second-order rate constant of approximately 6 x 10⁻³ M⁻¹s⁻¹ at pH 7.0. acs.org
The reactivity of the carbonyl compound significantly influences the reaction kinetics. Aldehydes are substantially more reactive than ketones due to their lower steric hindrance and greater electrophilicity. nih.govresearchgate.net Further, non-conjugated aldehydes react more rapidly than conjugated aldehydes. researchgate.net Detailed kinetic analyses have shown that the reaction rate for oxime ligation with 2-pentanone (a ketone) is at least two orders of magnitude slower than with aldehydes like citral (B94496) or dodecanal (B139956) under the same conditions. researchgate.net
| Carbonyl Substrate | Catalyst (Concentration) | Observed Rate Constant (k_obs) | Reference |
| Citral | Aniline (B41778) (50 mM) | 48.6 s⁻¹M⁻¹ | researchgate.net |
| 2-Pentanone | Aniline (100 mM) | 0.082 s⁻¹M⁻¹ | researchgate.net |
| Glyoxyl Peptide | None (pH 7.0) | 0.006 M⁻¹s⁻¹ | acs.org |
| Aldehyde-Protein | mPDA (100 mM) | > 200 M⁻¹s⁻¹ | researchgate.net |
This table presents selected kinetic data for oxime formation under various conditions to illustrate the differences in reactivity.
More recently, substituted anilines have been identified as superior catalysts. acs.org Phenylenediamines, in particular, show significantly enhanced catalytic activity compared to aniline. researchgate.netnih.gov p-Phenylenediamine (B122844) (pPDA) is a highly effective catalyst at neutral pH, even at low millimolar concentrations. acs.orgresearchgate.net Studies have demonstrated that at pH 7, pPDA can accelerate protein PEGylation via oxime ligation by 120-fold compared to the uncatalyzed reaction, and is approximately 19 to 20 times more efficient than aniline at the same concentration. acs.orgresearchgate.net m-Phenylenediamine (B132917) (mPDA) has also been reported as a highly efficient catalyst, though at high concentrations it can form a stable Schiff base that competes with the desired oxime ligation. nih.govresearchgate.net
| Catalyst | Concentration | pH | Rate Enhancement (vs. Uncatalyzed) | Rate Enhancement (vs. Aniline) | Reference |
| Aniline | 10-100 mM | 7.0 | ~40x | 1x (Baseline) | nih.govresearchgate.net |
| p-Phenylenediamine | 2 mM | 7.0 | 120x | ~20x | acs.orgresearchgate.net |
| m-Phenylenediamine | 50 mM | 7.3 | - | ~2x | researchgate.net |
This table provides a comparison of common catalysts used to accelerate oxime ligation.
Oxime bonds are generally considered stable under typical physiological conditions (pH ~7.4). axispharm.com They exhibit greater hydrolytic stability compared to other imine-based linkages such as hydrazones. nih.gov This stability makes them suitable for creating long-lasting bioconjugates for in vivo applications. axispharm.com
However, the formation of an oxime is fundamentally a reversible reaction. nih.gov The stability of the oxime bond is pH-dependent, and it is susceptible to hydrolysis under acidic conditions (e.g., pH below 4-5). nih.govmdpi.comresearchgate.net The back-reaction (hydrolysis) is initiated by the protonation of the imine nitrogen, which makes the carbon atom susceptible to attack by water. nih.gov This reversibility can be harnessed as a feature in drug delivery systems, allowing for the controlled release of a payload in the acidic microenvironments of endosomes, lysosomes, or tumors. nih.gov
Once formed, the C=N double bond of the oxime can be reduced to a more stable C-N single bond, resulting in a hydroxylamine (B1172632) linkage. broadpharm.combroadpharm.comaxispharm.com This reduction process converts the reversible oxime bond into a permanent, non-hydrolyzable linkage, which is advantageous for applications requiring long-term stability.
The catalytic reduction of oximes to hydroxylamines is a synthetically useful but challenging transformation. dntb.gov.uanih.gov A primary challenge is preventing over-reduction, which would cleave the weak N-O bond to yield a primary amine as a side product. dntb.gov.uanih.govresearchgate.net Various methods have been developed to achieve this selective reduction, including the use of specific reductants like sulfurated sodium borohydride (B1222165) or carefully controlled catalytic hydrogenation with platinum-based catalysts in the presence of a strong acid. dntb.gov.uaresearchgate.netcdnsciencepub.com
Reversibility and Stability of Oxime Bonds in Biological Environments
Thiol-Mediated Bioconjugation
The free thiol (-SH) group in Aminooxy-PEG3-thiol HCl salt provides a second, orthogonal reactive handle for bioconjugation. The sulfhydryl group can be deprotonated to form a highly nucleophilic thiolate anion, which can react with a wide range of electrophilic partners. nih.gov This allows for a secondary conjugation step, which can be performed before or after the oxime ligation.
Common thiol-mediated bioconjugation strategies include:
Thiol-Maleimide Addition: This is one of the most widely used methods for thiol-specific modification. The thiol undergoes a Michael addition reaction with the double bond of a maleimide (B117702) ring to form a stable thioether bond.
Thiol-Disulfide Exchange: The thiol group can react with a pyridyl disulfide to form a new disulfide bond. acs.org This linkage is cleavable under the reductive conditions found inside cells, making it useful for intracellular drug delivery. acs.org
Thiol-Ene Reaction: A radical-mediated reaction where a thiyl radical adds across an unsaturated bond (an 'ene'), such as an alkene or alkyne. rsc.org This reaction is often initiated by light and is known for its high efficiency and tolerance of various functional groups. rsc.org
Reaction with Alkyl Halides: The thiol can act as a nucleophile to displace a halide from an α-halocarbonyl (e.g., iodoacetamide) or other alkyl halides to form a stable thioether linkage. acs.org
Reaction with Nitriles: More recent methods have explored the reaction of thiols with electron-poor aryl nitriles to form stable conjugates. chemrxiv.orgacs.org
This dual reactivity makes Aminooxy-PEG3-thiol HCl salt a powerful linker for creating complex architectures, such as antibody-drug conjugates, functionalized nanoparticles, or hydrogels where both a biomolecule and a payload or surface modifier can be attached to the same PEG spacer.
Reactions with Maleimide and Maleimide Derivatives
The thiol group (-SH) of Aminooxy-PEG3-Thiol HCl salt exhibits high reactivity towards maleimides. This reaction, a Michael addition, proceeds efficiently under mild conditions, typically at a pH range of 6.5-7.5, to form a stable thioether bond. biochempeg.comnih.govinterchim.fr The maleimide group is an excellent Michael acceptor, making this conjugation strategy highly selective for thiol-containing molecules, even in the presence of other nucleophiles like amines. nih.govacs.org
This specificity is a cornerstone of many bioconjugation applications, allowing for the site-specific modification of proteins and peptides that contain cysteine residues. nih.govacs.orgnih.gov The reaction is generally fast and does not require catalysts or heat, which is advantageous when working with sensitive biological molecules. nih.gov For instance, maleimide-based prosthetic groups are frequently used in the synthesis of radiopharmaceuticals by targeting thiol-containing biomolecules. nih.govthno.org
The stability of the resulting thioether linkage is a critical consideration. While generally stable, the succinimide (B58015) ring formed can undergo hydrolysis, which in some contexts can be a desired feature for creating cleavable linkers, while in others it represents a potential instability. rsc.org
Table 1: Reaction of Aminooxy-PEG3-Thiol with Maleimide
| Reactant 1 | Reactant 2 | Functional Groups Involved | Resulting Bond | Typical Reaction Conditions |
| Aminooxy-PEG3-Thiol HCl salt | Maleimide or Maleimide Derivative | Thiol (-SH) and Maleimide | Thioether | pH 6.5-7.5, Aqueous media, Room temperature |
Reactions with Ortho-Pyridyl Disulfide (OPSS)
The thiol group of Aminooxy-PEG3-Thiol HCl salt can also react with ortho-pyridyl disulfide (OPSS) moieties. nanocs.netnanosoftpolymers.com This reaction results in the formation of a disulfide bond, a linkage that is reversible under reducing conditions. nanosoftpolymers.combiochempeg.com The reaction proceeds via a thiol-disulfide exchange, where the thiol group of the PEG linker attacks the disulfide bond of the OPSS reagent, leading to the release of a pyridine-2-thione molecule. nanocs.netbiochempeg.com
This reversible nature of the disulfide bond is particularly useful in applications such as drug delivery systems, where the release of a therapeutic agent at a specific target site can be triggered by the reducing environment within cells.
Table 2: Reaction of Aminooxy-PEG3-Thiol with Ortho-Pyridyl Disulfide (OPSS)
| Reactant 1 | Reactant 2 | Functional Groups Involved | Resulting Bond | Key Feature |
| Aminooxy-PEG3-Thiol HCl salt | Ortho-Pyridyl Disulfide (OPSS) | Thiol (-SH) and Disulfide | Disulfide (-S-S-) | Reversible under reducing conditions |
Reactions with Vinyl Sulfone
Vinyl sulfone is another important functional group that reacts selectively with thiols. nih.govacs.org The reaction between the thiol of Aminooxy-PEG3-Thiol HCl salt and a vinyl sulfone proceeds via a Michael-type addition to form a stable thioether linkage. acs.orgepfl.ch A key advantage of the thiol-vinyl sulfone reaction is its high specificity for thiols over other nucleophiles, such as amines, particularly under mildly acidic conditions. nih.gov
This chemoselectivity allows for precise bioconjugation to cysteine residues in proteins. ucl.ac.uk Furthermore, vinyl sulfone-based linkages are generally more stable against hydrolysis compared to maleimide-based adducts, offering a more permanent conjugation. nih.gov This stability is crucial for applications requiring long-term integrity of the conjugate in biological environments. nih.gov
Table 3: Reaction of Aminooxy-PEG3-Thiol with Vinyl Sulfone
| Reactant 1 | Reactant 2 | Functional Groups Involved | Resulting Bond | Advantage |
| Aminooxy-PEG3-Thiol HCl salt | Vinyl Sulfone | Thiol (-SH) and Vinyl Sulfone | Thioether | High stability of the resulting bond |
Thiol Conjugation to Transition Metal Surfaces (e.g., Gold, Silver)
The thiol group of Aminooxy-PEG3-Thiol HCl salt has a strong affinity for transition metal surfaces, most notably gold (Au) and silver (Ag). biochempeg.comnanocs.netmdpi.com This interaction leads to the formation of a stable coordinate bond (e.g., Au-S or Ag-S), enabling the functionalization of nanoparticles and surfaces. mdpi.compreprints.org This process, often referred to as self-assembly, is a cornerstone of nanotechnology and materials science. mdpi.com
PEGylated gold and silver nanoparticles are widely used in biomedical applications, including as drug delivery vehicles and diagnostic probes. nih.govcapes.gov.br The PEG linker provides a hydrophilic and biocompatible "stealth" layer that can reduce non-specific protein binding and increase circulation time in vivo. nanocs.netmdpi.com The strength of the thiol-metal bond ensures the stability of the surface modification. biorxiv.org For instance, thiolated PEGs have a higher affinity for gold surfaces than other functional groups like amines or azides. nih.gov
Table 4: Conjugation of Aminooxy-PEG3-Thiol to Metal Surfaces
| Reactant 1 | Substrate | Interaction | Resulting Linkage | Application |
| Aminooxy-PEG3-Thiol HCl salt | Gold (Au) Surface | Chemisorption | Au-S bond | Nanoparticle functionalization, Biosensors |
| Aminooxy-PEG3-Thiol HCl salt | Silver (Ag) Surface | Chemisorption | Ag-S bond | Nanoparticle functionalization, Antimicrobial surfaces |
Chemoselectivity and Bioorthogonality in Thiol Reactions
The reactions of the thiol group in Aminooxy-PEG3-Thiol HCl salt are characterized by a high degree of chemoselectivity, which is a critical aspect of bioorthogonal chemistry. nih.govacs.org Bioorthogonal reactions are those that can proceed in a complex biological environment without interfering with native biochemical processes. nih.govru.nl
The thiol group's nucleophilicity allows it to react selectively with specific electrophilic partners like maleimides, vinyl sulfones, and OPSS under mild, physiologically compatible conditions. nih.govwiley-vch.de This selectivity is crucial for the site-specific modification of biomolecules. nih.gov For example, the relatively low abundance of free cysteine residues in proteins compared to other nucleophilic amino acids like lysine (B10760008) allows for targeted conjugation. nih.govthno.org
The ability to perform these reactions in aqueous media and at neutral or near-neutral pH further underscores their utility in biological systems. nih.gov The development of such chemoselective and bioorthogonal ligation strategies has been instrumental in advancing fields like protein engineering, drug targeting, and molecular imaging. researchgate.netnih.gov
Orthogonal Reactivity of Aminooxy and Thiol Functionalities
A key feature of Aminooxy-PEG3-Thiol HCl salt is the orthogonal reactivity of its two terminal functional groups. Orthogonality in this context means that the aminooxy group and the thiol group can be reacted sequentially and independently with their respective partners without cross-reactivity.
The aminooxy group (-ONH2) reacts specifically with aldehydes and ketones to form a stable oxime linkage. vulcanchem.comrsc.orgbroadpharm.com This reaction is typically performed under mild acidic conditions (pH 4-6). broadpharm.com In contrast, the thiol reactions with maleimides, vinyl sulfones, or OPSS are generally carried out at a slightly higher pH (around 6.5-7.5). biochempeg.comnih.gov
This difference in optimal reaction conditions, coupled with the inherent selectivity of each functional group, allows for a two-step, orthogonal conjugation strategy. For example, the aminooxy group can first be reacted with an aldehyde- or ketone-containing molecule. Subsequently, the thiol group can be conjugated to a maleimide-functionalized surface or another biomolecule. The full chemical orthogonality between a free aminooxy and a thiol group within the same molecule has been demonstrated, highlighting its potential for creating complex, multifunctional bioconjugates. This dual reactivity enables the assembly of three or more different molecular partners, opening up possibilities for creating sophisticated structures for applications in areas like peptide microarrays and immunosensors.
Table 5: Orthogonal Reactivity Profile
| Functional Group | Reactive Partner | Resulting Linkage | Optimal pH |
| Aminooxy (-ONH2) | Aldehyde/Ketone | Oxime | 4-6 |
| Thiol (-SH) | Maleimide | Thioether | 6.5-7.5 |
| Thiol (-SH) | Vinyl Sulfone | Thioether | ~7 |
| Thiol (-SH) | Ortho-Pyridyl Disulfide | Disulfide | ~7 |
Applications in Advanced Bioconjugation and Material Science
Protein and Peptide Modification and PEGylation
The strategic modification of proteins and peptides is fundamental to enhancing their therapeutic properties and creating novel diagnostic tools. Aminooxy-PEG3-thiol HCl salt provides a chemically defined linker to achieve site-specific modifications, leading to improved stability, solubility, and targeted activity.
Site-Specific Labeling of Proteins and Peptides
Site-specific labeling is crucial for preserving the biological activity of proteins and peptides, as random modification can obstruct active sites or disrupt critical structural motifs. Aminooxy-PEG3-thiol HCl salt facilitates such precision through its dual-ended reactivity. The aminooxy group (H₂N-O-) exhibits high chemoselectivity for carbonyl groups (aldehydes and ketones), forming a stable oxime bond. broadpharm.commedchemexpress.com This reaction is highly efficient and proceeds under mild pH conditions (typically pH 4-6), which are compatible with most biomolecules. broadpharm.com
To utilize this linker, a unique carbonyl group must be introduced into the target protein or peptide. This can be achieved through several methods:
Genetic Encoding of Unnatural Amino Acids: Incorporating an unnatural amino acid bearing a ketone or aldehyde group, such as p-acetyl-L-phenylalanine, at a specific site in the protein sequence allows for precise attachment of the aminooxy-PEG linker.
Oxidation of N-terminal Residues: The N-terminal serine or threonine residue of a protein can be oxidized using sodium periodate (B1199274) (NaIO₄) to generate a glyoxylyl aldehyde, providing a unique reactive handle for oxime ligation.
Enzymatic Modification: Certain enzymes can be used to introduce carbonyl functionalities onto proteins or their associated glycans.
Once the carbonyl group is in place, the aminooxy end of the linker can be selectively conjugated. The thiol group (-SH) on the other end remains available for subsequent, orthogonal conjugation to another molecule, such as a fluorescent dye, an imaging agent, or a solid support. theses.cz This step-wise approach provides excellent control over the final conjugate's architecture. amazonaws.com
| Feature | Description | Relevant pH | Bond Formed |
| Aminooxy Group | Reacts selectively with aldehyde or ketone groups. broadpharm.com | 4-6 | Oxime |
| Thiol Group | Reacts with maleimides, haloacetamides, or gold surfaces. biochempeg.comnih.gov | 6.5-7.5 (for maleimides) | Thioether |
| PEG3 Spacer | A short, hydrophilic polyethylene (B3416737) glycol chain that enhances water solubility and provides spatial separation between the conjugated molecules. broadpharm.com | N/A | N/A |
Interactive Data Table: Functional Groups of Aminooxy-PEG3-thiol HCl salt and Their Reactivity.
Formation of PEGylated Proteins and Peptides for Enhanced Properties
PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a clinically validated strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. axispharm.comnih.gov It can increase a drug's hydrodynamic size, which reduces renal clearance and prolongs its circulation half-life. nih.gov Furthermore, the hydrophilic PEG chain can shield the protein from proteolytic enzymes and reduce its immunogenicity. axispharm.comnih.gov
Aminooxy-PEG3-thiol HCl salt serves as a tool for site-specific PEGylation. By first attaching the aminooxy end of the linker to a pre-installed carbonyl site on a protein, a "PEG-handle" is created. This handle's terminal thiol group can then be used for further modifications, or the PEG chain itself can be the primary modification to enhance the protein's properties. While the PEG3 linker is short, longer PEG chains can be incorporated using analogous aminooxy-PEG-thiol linkers. The primary benefits of such PEGylation include:
Enhanced Solubility: The hydrophilic nature of the PEG spacer improves the solubility of otherwise hydrophobic peptides or proteins in aqueous media. unibg.it
Improved Stability: PEGylation can protect therapeutic proteins from enzymatic degradation, leading to a longer active lifetime in vivo. axispharm.comunibg.it
Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the protein surface, decreasing the likelihood of an immune response. nih.gov
Research has shown that site-specific PEGylation, as enabled by chemistries like oxime ligation, is often superior to random PEGylation (e.g., at lysine (B10760008) residues), as it better preserves the protein's biological activity. For instance, a study on human growth hormone (hGH) demonstrated that site-specific PEGylation at a genetically encoded p-acetylphenylalanine residue resulted in a therapeutic with improved pharmacokinetics and comparable efficacy to the unmodified protein.
Development of Antibody-Drug Conjugates (ADCs) and Linkers
Antibody-Drug Conjugates (ADCs) are a powerful class of cancer therapeutics that use a monoclonal antibody to deliver a highly potent cytotoxic payload specifically to tumor cells. frontiersin.org The linker connecting the antibody and the drug is a critical component that dictates the ADC's stability, efficacy, and safety.
Aminooxy-PEG3-thiol HCl salt and its derivatives are valuable as components of ADC linkers. amazonaws.com The dual reactivity allows for modular construction of the ADC. For example, the aminooxy group can be used to attach the linker to a payload that has been modified to contain a carbonyl group. The linker's thiol group can then react with a maleimide-functionalized antibody, which is often generated by the reduction of interchain disulfide bonds.
The inclusion of a PEG spacer in ADC linkers has been shown to be highly advantageous. It enhances the aqueous solubility of the typically hydrophobic payloads and linkers, which can help prevent aggregation of the final ADC product. frontiersin.org Several FDA-approved ADCs, such as Zynlonta™ and Kadcyla®, incorporate PEG moieties in their linkers to improve stability and solubility. broadpharm.com The general structure of these advanced therapeutics highlights the importance of each component: a specific antibody, a stable yet cleavable linker, and a potent payload.
The technology of Proteolysis-Targeting Chimeras (PROTACs), which are related to ADCs in their modular nature, also utilizes such linkers. frontiersin.org Aminooxy-PEG3-thiol is classified as a PROTAC linker, where it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, marking the target protein for degradation. amazonaws.com
| ADC Component | Function | Role of Aminooxy-PEG3-thiol Linker |
| Monoclonal Antibody | Targets specific antigens on cancer cells. | Provides a thiol group for stable conjugation to the antibody (often via a maleimide). |
| Cytotoxic Payload | Kills the target cancer cell. | Provides an aminooxy group to attach to a carbonyl-modified payload. |
| Linker | Connects the antibody and payload, ensuring stability in circulation and release at the target. | The PEG3 spacer improves solubility and stability of the ADC construct. broadpharm.comfrontiersin.org |
Interactive Data Table: Role of Aminooxy-PEG3-thiol in Antibody-Drug Conjugate (ADC) Construction.
Therapeutic Protein and Peptide Conjugates
Beyond ADCs, Aminooxy-PEG3-thiol HCl salt is applicable to a broader range of therapeutic conjugates. The ability to link a protein or peptide to another functional molecule in a site-specific manner opens avenues for creating novel therapeutics. For example, a therapeutic peptide could be conjugated to a larger protein carrier to improve its half-life, or to a targeting ligand to direct it to a specific tissue.
The principles of oxime ligation and thiol chemistry remain central to these applications. The stability of the oxime bond is particularly advantageous for creating long-lasting conjugates. medchemexpress.com Research on the conjugation of a model peptide, glutathione (B108866) (GSH), and the protein annexin (B1180172) A5 with a prosthetic group synthesized via an aminooxy-aldehyde reaction demonstrated the efficiency and stability of this approach for creating therapeutic and diagnostic agents. medchemexpress.com
Surface Functionalization and Biosensor Development
The unique properties of the thiol group make Aminooxy-PEG3-thiol HCl salt an excellent tool for modifying inorganic surfaces, particularly for applications in nanotechnology and biosensor design.
Modification of Nanoparticles (e.g., Gold Nanoparticles)
Gold nanoparticles (AuNPs) are widely used in diagnostics, bioimaging, and drug delivery due to their unique optical and electronic properties. Functionalizing the surface of AuNPs is essential for their use in biological systems. The strong affinity between sulfur and gold makes the thiol group of Aminooxy-PEG3-thiol HCl salt ideal for creating a stable, self-assembled monolayer on the surface of AuNPs. nih.gov
The process involves incubating the AuNPs with the thiol-containing linker. The thiol groups covalently bind to the gold surface, creating a functionalized nanoparticle. The PEG3 spacer serves to prevent non-specific protein adsorption and aggregation of the nanoparticles, while the outward-facing aminooxy groups provide reactive sites for the subsequent attachment of biomolecules. amazonaws.comnih.gov
Cell Surface Modification
The modification of cell surfaces with non-native molecules is a powerful technique for studying cellular processes and engineering cell behavior. The aminooxy group of Aminooxy-PEG3-thiol is particularly well-suited for this purpose through a process known as chemoselective ligation. louisville.edu This method involves the reaction between the aminooxy group and a ketone or aldehyde. nih.gov These carbonyl groups can be metabolically introduced into the glycans on a cell's surface. The reaction proceeds efficiently under mild, aqueous conditions that are compatible with living cells, forming a stable oxime bond. louisville.edunih.gov This allows for the precise attachment of the PEG-thiol linker to the cell membrane, which can then be used to immobilize other molecules or to study cell-surface interactions.
Preparation of Bio-interfaces and Biomaterials
Creating well-defined bio-interfaces is critical for applications such as biosensors, biocompatible coatings, and platforms for studying cell adhesion. Aminooxy-PEG3-thiol HCl salt serves as an ideal molecular bridge for this purpose. The thiol group exhibits a strong affinity for gold surfaces, enabling the formation of self-assembled monolayers (SAMs). lumiprobe.com Once the linker is anchored to a gold substrate via its thiol end, the hydrophilic PEG chain extends from the surface, creating a bio-inert layer that resists non-specific protein adsorption. lumiprobe.com The terminal aminooxy group remains available for the specific and oriented immobilization of biomolecules that have been modified to contain an aldehyde or ketone group. nih.govlouisville.edu This strategy allows for the construction of highly functional and specific bio-interfaces.
Hydrogel Formation and Tissue Engineering
Hydrogels, which are water-swollen polymer networks, are extensively used in tissue engineering as scaffolds that mimic the natural extracellular matrix. The chemical properties of Aminooxy-PEG3-thiol and related aminooxy-containing molecules are highly advantageous for creating advanced hydrogel systems.
Oxime Crosslinked Hydrogels
Oxime chemistry provides a robust and biocompatible method for hydrogel formation. nih.gov The crosslinking reaction occurs between molecules containing multiple aminooxy groups and molecules with multiple aldehyde or ketone groups. nih.govnih.gov For instance, multi-armed PEG precursors functionalized with aminooxy groups can be mixed with dialdehyde (B1249045) crosslinkers like glutaraldehyde (B144438) to form a stable, three-dimensional hydrogel network linked by oxime bonds. nih.gov This "click chemistry" reaction is fast, produces only water as a byproduct, and does not require a catalyst, making it ideal for encapsulating cells. nih.gov While Aminooxy-PEG3-thiol itself is not a primary crosslinker due to having only one aminooxy group, it can be incorporated into the hydrogel formulation to introduce pendant thiol groups throughout the matrix, which can be used for secondary functionalization.
Tunable Mechanical Properties and Gelation Behavior of Hydrogels
A key requirement for tissue engineering scaffolds is the ability to tune their physical properties to match those of the target tissue. Oxime-crosslinked hydrogels offer excellent control over their mechanical strength and gelation kinetics. nih.gov Research has shown that several factors can be adjusted to modify the hydrogel's characteristics. nih.govnih.gov
| Parameter | Effect on Hydrogel Properties | Source(s) |
| pH | Oxime bond formation is acid-catalyzed; lowering the pH (e.g., from 7.4 to 5.0) significantly accelerates the gelation rate. | nih.govnih.govnih.gov |
| Catalyst Concentration | The addition of an aniline (B41778) catalyst can dramatically shorten gelation time from hours to seconds and increase the final storage modulus (stiffness). | nih.govresearchgate.net |
| Precursor Concentration | Increasing the percentage of the polymer precursors in the solution leads to a denser network and a hydrogel with higher mechanical strength. | nih.gov |
| Crosslinking Ratio | Altering the molar ratio between aminooxy and aldehyde/ketone groups can change the crosslinking density, thereby affecting the final mechanical properties. | nih.gov |
This tunability allows for the creation of hydrogels with a wide range of properties, from soft gels that gel slowly, allowing for homogeneous cell mixing, to stiffer, rapidly gelling materials suitable for injectable applications. nih.govnih.gov
Incorporation of Biological Molecules into Hydrogel Scaffolds
To promote cell adhesion, proliferation, and differentiation, hydrogel scaffolds are often functionalized with bioactive molecules. nih.gov Oxime-based hydrogels can be readily modified to include such signals. For example, peptides containing the arginine-glycine-aspartic acid (RGD) sequence, which is a well-known cell adhesion motif, can be incorporated. nih.govacs.org The presence of RGD within the hydrogel has been shown to support the adhesion and proliferation of encapsulated cells, such as mesenchymal stem cells, demonstrating the material's biocompatibility. nih.gov The incorporation of Aminooxy-PEG3-thiol into the hydrogel matrix provides a specific site—the thiol group—for conjugating molecules like RGD peptides that have been functionalized with a thiol-reactive group, such as a maleimide (B117702). acs.orgnih.gov This allows for post-gelation modification of the scaffold in a controlled manner.
PROTAC Linker Applications
Proteolysis-Targeting Chimeras (PROTACs) are an emerging class of therapeutics designed to hijack the body's own protein disposal system to eliminate disease-causing proteins. targetmol.comdcchemicals.com A PROTAC molecule consists of two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein. vulcanchem.com
Aminooxy-PEG3-thiol HCl salt is classified as a heterobifunctional PROTAC linker. targetmol.commedchemexpress.eubiocat.com Its structure is ideal for connecting the two different ligand components. The aminooxy and thiol ends provide orthogonal handles for conjugation, meaning one can be reacted without affecting the other. biochempeg.com The PEG3 spacer is not just a passive connector; it imparts increased water solubility and provides the optimal length and flexibility needed to allow the target protein and the E3 ligase to form a productive ternary complex, which is essential for efficient protein degradation. vulcanchem.comtargetmol.com
Analytical and Characterization Techniques in Research
Spectroscopic Methods
Spectroscopy is indispensable for the structural elucidation of Aminooxy-PEG3-thiol HCl salt, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the chemical structure of Aminooxy-PEG3-thiol HCl salt. rsc.org By analyzing the chemical shifts, integration, and splitting patterns of the ¹H NMR spectrum, researchers can verify the presence and connectivity of the molecule's key components. The protonated aminooxy group (as an HCl salt), the polyethylene (B3416737) glycol (PEG) linker, and the terminal thiol group each have characteristic signals.
For instance, the ethylene (B1197577) glycol units of the PEG chain typically exhibit a distinct signal. The protons on the carbons adjacent to the aminooxy and thiol functionalities will have unique chemical shifts that confirm their location. The presence of the hydrochloride salt can influence the electronic environment and thus the chemical shift of nearby protons, particularly those on the nitrogen-adjacent carbon. nih.gov
Table 1: Representative ¹H NMR Spectral Data for Aminooxy-PEG3-thiol Moiety
| Proton Type | Expected Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| PEG Methylene (B1212753) Protons (-O-CH₂-CH₂-O-) | 3.55 - 3.75 | Characteristic signal for the repeating ethylene glycol units within the PEG spacer. |
| Protons adjacent to Thiol (-CH₂-SH) | ~2.7 | Typical shift for methylene protons adjacent to a thiol group. |
Note: Exact chemical shifts can vary based on solvent and concentration.
Infrared (IR) spectroscopy, often utilizing the Attenuated Total Reflectance (ATR) technique for simplified sample handling, is used to identify the functional groups present in the molecule. specac.com The IR spectrum of Aminooxy-PEG3-thiol HCl salt displays characteristic absorption bands that confirm its key structural features.
A significant feature is the broad absorption band associated with the N-H stretching vibration of the protonated aminooxy group (as a hydrochloride salt), which is typically observed in the 2400-2800 cm⁻¹ region. researchgate.netspectroscopyonline.com The C-O-C ether linkages of the PEG spacer show a strong, characteristic stretching band around 1100 cm⁻¹. The S-H stretch of the thiol group, while often weak, may be visible around 2550 cm⁻¹.
Table 2: Key IR Absorption Bands for Aminooxy-PEG3-thiol HCl salt
| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Aminooxy Salt (-O-NH₃⁺) | N-H Stretch | ~2400 - 2800 (broad) |
| PEG Linker | C-O-C Ether Stretch | ~1100 (strong) |
Data synthesized from general principles of IR spectroscopy for amine salts and PEG structures. researchgate.netspectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Chromatographic Techniques
Chromatography is essential for assessing the purity of Aminooxy-PEG3-thiol HCl salt and for analyzing the products of its conjugation reactions.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of the Aminooxy-PEG3-thiol HCl salt linker and for analyzing the composition of conjugation reaction mixtures. Reversed-phase HPLC (RP-HPLC), commonly using a C18 column, is effective for separating the linker from impurities or unreacted starting materials.
Following a conjugation reaction, such as the attachment of the linker to a protein or peptide, HPLC is used to separate the desired PEGylated conjugate from the unreacted biomolecule and excess linker. thno.org By comparing the chromatograms before and after the reaction, researchers can assess the efficiency of the conjugation. Purity levels are often determined by integrating the peak areas in the chromatogram, with purities greater than 95% being a common standard for research-grade reagents. thno.org
Table 3: Typical HPLC Application for Purity Assessment
| Parameter | Description |
|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | C18 silica (B1680970) column |
| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile), often with an acidic modifier like trifluoroacetic acid (TFA). |
| Detection | UV Absorbance (if conjugated to a chromophore-containing molecule) or Evaporative Light Scattering Detector (ELSD) for the linker itself. |
| Primary Application | Quantify purity of the linker and monitor the progress of conjugation reactions. |
Size Exclusion Chromatography (SEC) is a powerful method for analyzing the products of PEGylation reactions. googleapis.com This technique separates molecules based on their hydrodynamic volume, or size in solution.
When Aminooxy-PEG3-thiol HCl salt is conjugated to a larger molecule like a protein, the resulting PEGylated product will have a larger size than the unreacted protein. In SEC, larger molecules travel through the column's porous beads more quickly and therefore elute first. This allows for the clear separation of the PEGylated conjugate from the smaller, un-PEGylated protein. SEC is particularly useful for identifying the presence of mono-PEGylated, di-PEGylated, and higher-order conjugates, as each addition of a PEG linker results in a noticeable increase in size and a corresponding decrease in elution time.
High-Performance Liquid Chromatography (HPLC) for Purity and Conjugate Analysis
Mass Spectrometry for Molecular Weight and Conjugate Confirmation
Mass spectrometry (MS) provides a definitive measurement of the molecular weight of Aminooxy-PEG3-thiol HCl salt, confirming its elemental composition. It is also crucial for verifying the successful conjugation to a target molecule by detecting the expected mass increase. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.
The analysis confirms the identity of the starting linker by matching its observed mass to the calculated theoretical mass. After a conjugation reaction, MS is used to analyze the product. The observation of a new species whose mass corresponds to the sum of the target molecule's mass and the mass of the incorporated Aminooxy-PEG3-thiol moiety provides unequivocal evidence of successful conjugation.
Table 4: Mass Spectrometry Data for Compound Verification
| Compound | Calculated Molecular Weight ( g/mol ) | Analytical Purpose |
|---|---|---|
| Aminooxy-PEG3-thiol | ~211.29 | Initial confirmation of linker identity. |
| Aminooxy-PEG3-thiol HCl salt | ~247.75 | Confirmation of the salt form's identity. |
Advanced Research Directions and Future Perspectives
Development of Novel Catalysts for Oxime Ligation at Physiological pH
The formation of an oxime bond between an aminooxy group and an aldehyde or ketone is a cornerstone of bioconjugation, prized for its stability and specificity. rsc.org However, this reaction, known as oxime ligation, proceeds optimally at an acidic pH of approximately 4.5, which can be detrimental to the structure and function of many biomolecules. nih.govresearchgate.net At physiological pH (around 7.4), the reaction rate is often impractically slow, limiting its use in living systems. nih.govresearchgate.net
To overcome this limitation, research has focused on developing effective catalysts that can accelerate oxime ligation under neutral pH conditions. Aniline (B41778) has been a traditional catalyst for this purpose, capable of increasing reaction rates significantly. nih.gov Studies have shown that at a high concentration (100 mM), aniline can boost the reaction rate by up to 40-fold at neutral pH. nih.gov The mechanism involves the formation of a more reactive Schiff base intermediate. nih.gov
However, the quest for more efficient catalysts continues. Substituted anilines, particularly those with electron-donating groups, have emerged as superior alternatives. researchgate.netacs.org For instance, p-phenylenediamine (B122844) has been shown to be a highly effective catalyst at neutral pH, even at low millimolar concentrations. researchgate.netacs.org In a model reaction involving an aminooxy-functionalized PEG, p-phenylenediamine catalysis at pH 7 resulted in a 120-fold faster rate of protein PEGylation compared to the uncatalyzed reaction and was 19-20 times faster than the equivalent aniline-catalyzed reaction. researchgate.netacs.org Another promising catalyst is m-phenylenediamine (B132917) (mPDA), which, due to its greater aqueous solubility, can be used at higher concentrations than aniline, leading to significantly more efficient catalysis. acs.org Research indicates that mPDA can be up to 15 times more effective than aniline for labeling proteins. acs.org
Future research will likely focus on discovering and designing "third-generation" catalysts with even greater efficiency and biocompatibility, potentially integrated into enzymatic systems or as novel organocatalysts to further expand the utility of oxime ligation in sensitive biological environments. nih.gov
Integration with "Click Chemistry" and Multi-Orthogonal Strategies
The true power of a bifunctional linker like Aminooxy-PEG3-thiol lies in its ability to participate in multiple, independent (orthogonal) chemical reactions. This allows for the precise and sequential assembly of complex molecular architectures. The aminooxy and thiol groups are prime candidates for integration into "click chemistry" and multi-orthogonal labeling strategies. wikipedia.orgescholarship.org
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. escholarship.orgspringernature.com Oxime ligation itself is considered a bioorthogonal click reaction. rsc.org The thiol group on the other end of the linker can readily participate in another robust click reaction: the thiol-maleimide Michael addition. researchgate.netacs.org This reaction is fast and highly selective for cysteine residues in proteins under physiological conditions. rsc.org
This dual reactivity allows for powerful multi-orthogonal strategies. For example, a protein with an engineered cysteine residue can be selectively labeled at that site using the thiol-maleimide reaction. rsc.org If that same protein is also modified to contain an aldehyde group (e.g., through periodate (B1199274) oxidation of N-glycans), the aminooxy end of the linker can then be used for a second, independent conjugation via oxime ligation. tum.de This approach has been demonstrated in the creation of dual-labeled proteins for advanced applications. nih.gov For instance, a protein containing both an aldehyde and an alkyne group was simultaneously labeled using an aminooxy-PEG for the aldehyde and an azido-dye for the alkyne (via copper-catalyzed click chemistry), showcasing the compatibility of these reactions. nih.gov
Future work will likely involve combining oxime and thiol reactions with other bioorthogonal chemistries, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) or the inverse-electron-demand Diels-Alder reaction, to create even more complex and functional biomolecular conjugates. wikipedia.orgacs.org
| Orthogonal Reaction Partner 1 (for Aminooxy group) | Orthogonal Reaction Partner 2 (for Thiol group) | Chemistry Type | Key Features |
|---|---|---|---|
| Aldehyde / Ketone | Maleimide (B117702) | Oxime Ligation + Thiol-Michael Addition | Both are 'click' reactions; high specificity for carbonyls and cysteines. rsc.orgresearchgate.net |
| Aldehyde / Ketone | Haloacetamide (e.g., Iodoacetamide) | Oxime Ligation + Thiol-Alkylation | Forms a stable thioether bond; widely used in proteomics. sfrbm.org |
| Aldehyde / Ketone | Pyridyl Disulfide | Oxime Ligation + Thiol-Disulfide Exchange | Forms a cleavable disulfide bond, useful for release strategies. |
Applications in Proteomics Research (e.g., Thiol Proteomics, Redox Proteomics)
The cysteine thiol group is a unique and highly reactive functional group within the proteome. bohrium.comnih.gov Its reactivity is central to enzyme catalysis, protein structure, and redox signaling. sfrbm.orgmdpi.com The ability of Aminooxy-PEG3-thiol to specifically target these residues makes it a valuable tool for proteomics, particularly in the fields of thiol and redox proteomics.
Thiol Proteomics: This field aims to identify and quantify cysteine-containing proteins in a complex biological sample. Probes with thiol-reactive groups, such as iodoacetamide (B48618) or maleimide, are used to covalently label cysteine residues. sfrbm.orgbohrium.com A linker like Aminooxy-PEG3-thiol can be used in a two-step process. First, the thiol end reacts with accessible cysteine residues on proteins. Second, the aminooxy end can be tagged with a reporter molecule (like biotin (B1667282) or a fluorophore) that has been modified with an aldehyde, allowing for enrichment and detection.
Redox Proteomics: This sub-discipline focuses on changes in the oxidation state of cysteine thiols, which are critical to cellular responses to oxidative stress. bohrium.commdpi.com Methodologies like quantitative thiol reactivity profiling (QTRP) use thiol-reactive probes to measure the accessibility of cysteines under different conditions (e.g., control vs. oxidative stress). bohrium.comnih.govspringernature.com In these workflows, free, reduced thiols are first labeled with a probe. mdpi.com A linker like Aminooxy-PEG3-thiol could be adapted for such strategies, enabling the capture and subsequent analysis of proteins with reactive thiols, thereby providing a snapshot of the cellular redox state.
Future applications could involve developing novel enrichment strategies where the PEG linker's properties are tuned to improve solubility and reduce non-specific binding, leading to cleaner and more comprehensive proteomics datasets.
Exploration of Aminooxy-PEG3-Thiol HCl Salt in Live Cell Applications
The ultimate test for many bioconjugation tools is their performance within the complex and delicate environment of a living cell. wikipedia.org For a reaction to be truly "bioorthogonal," it must proceed efficiently without interfering with native biochemical processes. wikipedia.orgacs.org Both oxime ligation and thiol-maleimide chemistry have been successfully employed in living systems. nih.govcoledeforest.com
Oxime ligation has been used for in vivo cancer targeting, where an aminooxy group is introduced to cancer cells and then targeted by nanoparticles functionalized with aldehydes. nih.gov The biocompatibility of the reaction is a key advantage, as aminooxy and aldehyde groups are relatively rare in biological systems, minimizing off-target reactions. coledeforest.comnih.gov The development of highly efficient catalysts that work at physiological pH further enhances the suitability of this reaction for live-cell studies. nih.gov
The thiol-maleimide reaction is also widely used for labeling proteins on the cell surface and inside cells. However, a key consideration is the potential for reaction with endogenous thiols, such as the abundant antioxidant glutathione (B108866), which can lead to probe consumption and off-target effects. utoronto.ca
The bifunctionality of Aminooxy-PEG3-thiol opens up possibilities for sophisticated live-cell experiments. For instance, it could be used to tether two different cellular components together in real-time or to deliver a cargo (attached via oxime ligation) to a specific cysteine-containing protein (targeted via thiol chemistry). Future research will focus on optimizing reaction kinetics and specificity for these demanding applications, potentially through the use of photo-activatable or caged versions of the linker, which would allow for spatiotemporal control over the conjugation reactions. coledeforest.com
Computational Modeling and Simulation of Linker Conformations and Interactions
While experimental work provides direct evidence of a linker's utility, computational modeling offers a powerful complementary approach to understand and predict its behavior at a molecular level. Molecular dynamics (MD) simulations and other computational methods can provide invaluable insights into the conformation, flexibility, and interactions of linkers like Aminooxy-PEG3-thiol. oup.comnih.gov
Researchers use simulations to:
Predict Linker Conformation: PEG linkers are not simple rigid rods. MD simulations show that they can adopt a range of conformations, from extended to folded or collapsed states. oup.comnih.gov Understanding the conformational preferences of the PEG3 spacer in Aminooxy-PEG3-thiol is crucial for predicting the distance and orientation it imposes between conjugated molecules. d-nb.info
Estimate Linker Strain: When a linker connects two binding partners (e.g., a small molecule inhibitor and an antibody), it may need to adopt a strained conformation. Computational models can calculate this strain energy, helping to optimize linker length for maximal binding affinity. d-nb.info
Model Protein-Linker Interactions: Simulations can reveal specific interactions between the linker and the surface of a protein, which can influence binding affinity and selectivity. nih.gov For example, the PEG chain itself can form favorable interactions with protein residues. nih.gov
These computational approaches are becoming increasingly important in the rational design of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). nih.govexplorationpub.com By modeling how different linkers position the two ends of the molecule, researchers can pre-screen for optimal linker lengths and compositions before undertaking complex synthesis and experimentation. d-nb.info Future directions will involve more sophisticated simulations that can more accurately model the dynamic interplay between the linker, the conjugated biomolecules, and their biological environment. rsc.orgresearchgate.net
| Computational Method | Application to Aminooxy-PEG3-thiol | Insights Gained |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Simulating the linker in aqueous solution or bound to proteins. | Provides information on flexibility, conformational states (e.g., extended vs. folded), and hydrodynamic radius. oup.comnih.gov |
| Density Functional Theory (DFT) | Calculating electronic structure and reactivity of functional groups. | Helps understand reaction mechanisms, such as the catalytic cycle of oxime ligation. |
| Conformational Search / Energy Minimization | Predicting the most stable 3D structures of the linker. | Calculates theoretical extended length and identifies low-energy conformations. d-nb.infolouisville.edu |
| Docking and Binding Energy Calculation | Modeling the linker connecting two biomolecules in a ternary complex. | Predicts binding modes and estimates linker strain energy to guide rational design. nih.gov |
Q & A
Basic: How can Aminooxy-PEG3-thiol HCl salt be synthesized and purified for use in protein conjugation?
Methodological Answer:
The compound is typically synthesized via sequential conjugation of aminooxy and thiol groups to a PEG3 backbone, followed by HCl salt formation. Key steps include:
- Synthesis : Reacting aminooxy-PEG3 intermediates with thiolating agents (e.g., Traut’s reagent) under nitrogen to prevent disulfide formation. The HCl salt form is precipitated using cold ether .
- Purification : Use reverse-phase HPLC or size-exclusion chromatography to isolate the product. Confirm purity (>95%) via LC-MS and NMR (e.g., ¹H-NMR for PEG backbone integrity and thiol proton signals) .
Basic: What analytical techniques are recommended to validate the structure of Aminooxy-PEG3-thiol HCl salt?
Methodological Answer:
- ¹H-NMR : Identify PEG backbone protons (δ 3.5–3.7 ppm), thiol (-SH) protons (δ 1.5–2.0 ppm, though often broad), and aminooxy (-ONH₂) groups (δ 6.5–7.0 ppm) .
- Mass Spectrometry (LC-MS) : Confirm molecular weight (225.3 g/mol) and detect impurities (e.g., disulfide dimers) .
- Raman Spectroscopy : Calibrate using HCl salt standards to distinguish between free thiol and HCl-bound forms (reference spectra in ).
Advanced: How does the thiol group’s reactivity in Aminooxy-PEG3-thiol HCl salt influence conjugation efficiency in PROTAC design?
Methodological Answer:
Thiol groups react selectively with maleimide- or iodoacetyl-functionalized ligands under mild conditions (pH 6.5–7.5, 4°C). However, competing disulfide formation or oxidation can reduce efficiency. Mitigation strategies include:
- Reducing Agents : Add TCEP (1–5 mM) to maintain thiols in reduced form .
- Reaction Monitoring : Use Ellman’s assay to quantify free thiols pre-/post-conjugation. A >70% decrease indicates successful conjugation .
- Data Contradictions : If lower-than-expected efficiency occurs, check for PEG hydrolysis (via LC-MS) or maleimide instability in aqueous buffers .
Advanced: What experimental parameters affect the stability of Aminooxy-PEG3-thiol HCl salt in aqueous buffers?
Methodological Answer:
Stability depends on:
- pH : Thiols oxidize rapidly at pH >7. Use pH 4–6 buffers (e.g., acetate) to minimize disulfide formation .
- Temperature : Store at -20°C under nitrogen; avoid freeze-thaw cycles.
- Ionic Strength : High salt (e.g., PBS) accelerates oxidation. Substitute with low-ionic buffers (e.g., HEPES) .
- Validation : Monitor stability via UV-Vis (absorbance at 280 nm for thiol oxidation products) over 24–72 hours .
Advanced: How can researchers resolve contradictory data in thiol-directed vs. aminooxy-directed conjugation yields?
Methodological Answer:
Contradictions arise from competing reactions (e.g., thiol oxidation vs. aminooxy-aldehyde coupling). To isolate contributions:
- Stepwise Conjugation : First conjugate thiols to maleimide ligands, purify via SEC, then react aminooxy groups with ketone/aldehyde moieties .
- Control Experiments : Compare yields in single-step (both groups active) vs. two-step workflows. A >30% yield difference suggests cross-reactivity .
- Competitive Assays : Use model substrates (e.g., 4-nitrophenyloxyamine) to quantify aminooxy reactivity independently .
Basic: What are the primary applications of Aminooxy-PEG3-thiol HCl salt in academic research?
Methodological Answer:
- PROTACs : Link E3 ligase ligands to target protein binders, enabling targeted degradation (e.g., BRD4 degraders) .
- Antibody-Drug Conjugates (ADCs) : Conjugate antibodies (via thiols) to cytotoxic payloads (via aminooxy-aldehyde coupling) .
- Surface Functionalization : Modify gold nanoparticles (via Au-S bonds) for biosensor applications, with aminooxy groups enabling subsequent biomolecule attachment .
Advanced: How does PEG length (PEG3 vs. PEG8) impact the hydrodynamic radius and in vivo performance of conjugates?
Methodological Answer:
- Hydrodynamic Radius : PEG3 increases conjugate size by ~1.2 nm, while PEG8 adds ~3.5 nm (measured via DLS). Shorter PEGs (e.g., PEG3) reduce steric hindrance in PROTACs .
- In Vivo Performance : PEG3 balances solubility and cellular uptake efficiency. Compare pharmacokinetics (e.g., AUC, t½) in rodent models using radiolabeled conjugates .
Basic: What precautions are critical when handling Aminooxy-PEG3-thiol HCl salt?
Methodological Answer:
- Storage : Keep desiccated at -20°C under argon to prevent moisture absorption and oxidation .
- Reconstitution : Use degassed buffers (e.g., 0.1 M sodium acetate, pH 5.0) with 1 mM EDTA to chelate metal ions that catalyze oxidation .
- Safety : Avoid inhalation; use a fume hood during weighing due to HCl salt’s hygroscopicity .
Advanced: How can researchers optimize reaction stoichiometry for dual-functional (thiol/aminooxy) conjugates?
Methodological Answer:
- Molar Ratio Screening : Test ligand:linker ratios from 1:1 to 1:3. Excess linker (1:2–1:3) maximizes conjugation but requires post-reaction purification (e.g., dialysis) .
- Kinetic Modeling : Use pseudo-first-order kinetics to determine rate-limiting steps (e.g., thiol vs. aminooxy reactivity) .
- Quality Control : Validate via SDS-PAGE (for protein conjugates) or MALDI-TOF (for small molecules) .
Advanced: What are the implications of HCl salt counterions on crystallography or NMR studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
